

An In-depth Technical Guide to Dipentamethylenethiuram Tetrasulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentamethylenethiuram tetrasulfide*

Cat. No.: B089536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound with a notable history as a vulcanizing agent and accelerator in the rubber industry. This document provides a comprehensive technical overview of DPTT, detailing its chemical and physical properties, synthesis protocols, and known biological activities. While its primary application lies in polymer science, this guide also explores its toxicological profile and potential mechanisms of biological interaction, offering insights for researchers in toxicology and materials science.

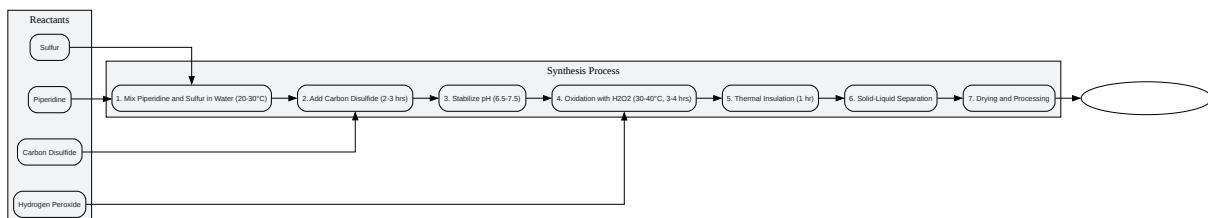
Core Molecular and Physical Properties

Dipentamethylenethiuram tetrasulfide is chemically identified as bis(pentamethylene)thiuram tetrasulfide. Its core properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	$C_{12}H_{20}N_2S_6$	[1]
Molecular Weight	384.69 g/mol	[2]
CAS Number	120-54-7	[2] [3]
Appearance	Yellow to brown powder	[4]
Melting Point	118.0 to 122.0 °C	[5]
Solubility	Soluble in organic solvents, limited solubility in water.	[4]
Density	Approximately 1.4 g/cm ³	[5]

Synthesis Protocol

A common method for the preparation of **dipentamethylenethiuram tetrasulfide** involves the reaction of piperidine, carbon disulfide, and sulfur, followed by oxidation. A detailed experimental protocol derived from patent literature is provided below.[\[6\]](#)


Materials and Molar Ratios

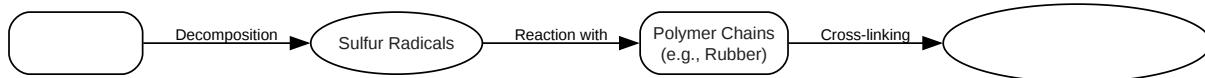
- Piperidine
- Carbon Disulfide
- Sulfur
- Hydrogen Peroxide
- Water (as solvent)

The molar ratio of the reactants is crucial for optimal yield and purity: Piperidine : Carbon Disulfide : Sulfur : Hydrogen Peroxide = 1 : 1-1.3 : 1.8-2.5 : 0.4-0.7[\[6\]](#)

Experimental Procedure

- Initial Reaction Setup: Under normal pressure, sequentially add piperidine and sulfur to a reaction vessel containing water while stirring.
- Temperature Control: After the addition is complete, maintain the temperature of the reaction mixture between 20 and 30 °C.
- Carbon Disulfide Addition: Slowly add liquid carbon disulfide to the reaction mixture over a period of 2 to 3 hours.
- pH Monitoring: After the addition of carbon disulfide, monitor the pH of the reaction solution until it stabilizes within the range of 6.5 to 7.5.
- Oxidation Step: Adjust the temperature of the reaction solution to between 30 and 40 °C.
- Hydrogen Peroxide Addition: Add hydrogen peroxide to initiate the oxidation reaction and continue for 3 to 4 hours.
- Insulation and Reaction Completion: Following the oxidation, allow the reaction to continue under thermal insulation for 1 hour.
- Product Isolation: Perform solid-liquid separation to collect the crude product.
- Final Processing: The obtained solid is then dried, ground, sieved, and packaged.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of Dipentamethylenethiuram Tetrasulfide.

Mechanism of Action and Applications

Vulcanization of Rubber

DPTT is primarily used as a sulfur donor and ultra-fast accelerator in the vulcanization of natural and synthetic rubbers.^{[7][8]} The process of vulcanization creates cross-links between polymer chains, enhancing the material's strength and durability. The tetrasulfide group in DPTT is thermally labile and decomposes to provide the sulfur necessary for these cross-links.

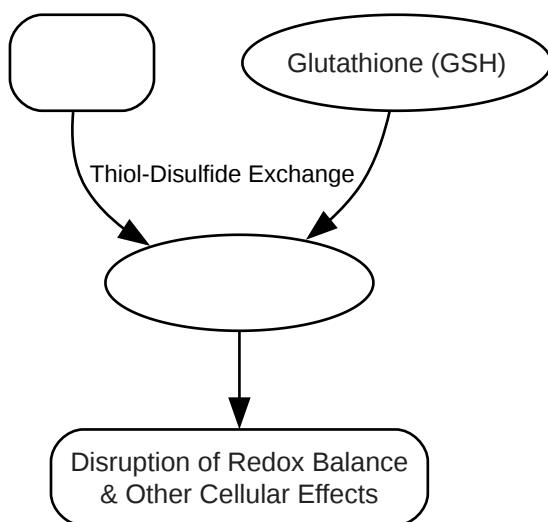
[5]

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of DPTT in rubber vulcanization.

Biological Activity and Toxicology

While not developed as a pharmaceutical, DPTT exhibits certain biological activities and a defined toxicological profile.


Antifungal Properties: DPTT has demonstrated potent antifungal activity against various plant pathogens, including *Botrytis cinerea* and *Rhizoctonia solani*.^{[4][9]} The proposed mechanism of action involves the inhibition of DNA synthesis or interference with cell wall formation.^{[4][9]}

Toxicological Profile:

- **Skin Sensitization:** DPTT is classified as a skin sensitizer and may cause allergic skin reactions.^[1]
- **Irritation:** It can act as a respiratory tract irritant.^[1]
- **Acute Toxicity:** Ingestion may lead to symptoms such as headache, dizziness, and nausea. ^[1] The intraperitoneal LD50 in mice is reported as 200 mg/kg.^[1]
- **Aquatic Toxicity:** The compound is considered toxic to aquatic life with long-lasting effects. ^[10]

Toxicological Endpoint	Observation	Citation(s)
Skin Sensitization	May cause an allergic skin reaction.	[1]
Respiratory Irritation	Classified as a respiratory tract irritant.	[1]
Acute Oral Effects	Ingestion may cause headache, dizziness, nausea, and vomiting.	[1]
LD50 (Intraperitoneal, mouse)	200 mg/kg	[1]
Aquatic Toxicity	Toxic to aquatic life with long-lasting effects.	[10]

Mechanism of Biological Interaction: In biological systems, the electrophilic tetrasulfide moiety of DPTT can react with endogenous nucleophiles. A primary mechanism is the thiol-disulfide exchange with glutathione (GSH), a key cellular antioxidant.[11] This interaction involves the nucleophilic attack of the thiolate anion of GSH on a sulfur atom in the tetrasulfide chain, leading to the cleavage of a sulfur-sulfur bond and the formation of a mixed disulfide.[11] This reaction can disrupt cellular redox balance and may be a contributing factor to its toxicological effects.

[Click to download full resolution via product page](#)

Caption: Proposed biological interaction of DPTT via thiol-disulfide exchange.

Conclusion

Dipentamethylenethiuram tetrasulfide is a well-characterized organosulfur compound with significant industrial applications, particularly in polymer chemistry. Its biological activities, including antifungal properties and a defined toxicological profile mediated by interactions with cellular thiols, warrant consideration in the fields of toxicology and environmental science. While its direct application in drug development is not established, the study of its reactivity with biological nucleophiles provides a valuable case study for understanding the mechanisms of action of sulfur-containing compounds. Researchers are advised to handle this compound with appropriate safety precautions due to its potential as a skin sensitizer and irritant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dipentamethylenethiuram tetrasulfide | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labproinc.com [labproinc.com]
- 4. CAS 120-54-7: Dipentamethylenethiuram tetrasulfide [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. CN101429145A - Process for producing rubber vulcanization accelerator penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. lusida.com [lusida.com]
- 9. Dipentamethylene thiuram tetrasulfide | 120-54-7 | FD36421 [biosynth.com]
- 10. echemi.com [echemi.com]
- 11. Dipentamethylenethiuram tetrasulfide | 120-54-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dipentamethylenethiuram Tetrasulfide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089536#dipentamethylenethiuram-tetrasulfide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com